molecular formula C6H6O2 B1238932 Hexa-2,4-dienedial CAS No. 3249-28-3

Hexa-2,4-dienedial

Cat. No.: B1238932
CAS No.: 3249-28-3
M. Wt: 110.11 g/mol
InChI Key: NDCAAPXLWRAESY-UHFFFAOYSA-N
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Description

Hexa-2,4-dienedial, also known as (E,E)-2,4-Hexadienedial, is an organic compound with the molecular formula C6H6O2. It belongs to the class of medium-chain aldehydes and is characterized by the presence of two conjugated double bonds and two aldehyde groups. This compound is also referred to as muconaldehyde or muconic dialdehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-dienedial can be synthesized through the oxidation of benzene using titanium dioxide (TiO2) as a photocatalyst . The reaction involves the formation of intermediate products, which are subsequently converted to this compound under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is produced through similar oxidation processes, often involving advanced catalytic systems to ensure high yield and purity. The reaction conditions typically include specific temperature and pressure settings to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-dienedial undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Addition Reactions: Corresponding amines and thiols.

    Cycloaddition Reactions: Cyclic compounds.

Scientific Research Applications

Hexa-2,4-dienedial has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hexa-2,4-dienedial is unique due to its conjugated double bonds and dual aldehyde groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

hexa-2,4-dienedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCAAPXLWRAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=O)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878888
Record name E,Z-2,4-Hexadienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3249-28-3, 53042-85-6
Record name Muconaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3249-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E,Z-2,4-Hexadienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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